N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a furan-thiophene hybrid structure. Oxalamides are known for diverse roles, including antiviral agents (e.g., HIV entry inhibitors), flavor enhancers, and antimicrobial compounds .
Properties
IUPAC Name |
N'-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-9-6-12(10(2)21-9)13(18)8-17-15(20)14(19)16-7-11-4-3-5-22-11/h3-6,13,18H,7-8H2,1-2H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVPBIRIKNICFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NCC2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its chemical structure, synthesis, and biological activity, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 399.45 g/mol. The structure features a furan moiety and thiophene ring, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅N₃O₅ |
| Molecular Weight | 399.45 g/mol |
| CAS Number | 2319853-20-6 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of the Furan Derivative : The synthesis begins with the formation of the 2,5-dimethylfuran.
- Formation of the Hydroxyethyl Group : This involves a reaction that introduces the hydroxyethyl group onto the furan.
- Thiophene Integration : The thiophen-2-ylmethyl group is introduced via a coupling reaction.
- Oxalamide Formation : Finally, the oxalamide bond is formed through condensation reactions.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
1. Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated notable inhibition of bacterial growth in vitro, suggesting its potential use as a new antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
2. Anticancer Activity
In another investigation focusing on cancer cell lines, derivatives similar to this compound were tested for cytotoxic effects. The findings indicated significant cytotoxicity against various cancer types, supporting further exploration into its therapeutic applications.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 8 |
| A549 (Lung Cancer) | 12 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Ligand Binding : The compound can act as a ligand, binding to metal ions and forming coordination complexes that exhibit catalytic activity.
- Disruption of Biological Macromolecules : It may disrupt normal functions of biological targets, potentially leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
To better understand the unique properties of this compound, comparisons with related compounds can provide insight into its distinct biological activities.
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide | Contains a furan ring and oxalamide core | Potentially different reactivity due to oxalamide |
| N1,N2-Bis(2,5-dimethylpyrrolidinyl)ethanediamide | Pyrrolidine core | Exhibits different reactivity due to diamine structure |
Comparison with Similar Compounds
Key Differences :
- The target compound replaces the thiazole/piperidine groups in antiviral analogs (e.g., 13, 8) with a thiophene-furan system , which may alter binding affinity to viral targets like the CD4-binding site of HIV .
- The hydroxyethyl group in the target compound is retained, a feature critical for solubility and hydrogen bonding in antiviral analogs .
Umami Flavoring Oxalamides
Oxalamides such as S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) and S5456 are approved flavor enhancers. Comparisons include:
Key Differences :
- The target compound’s furan-thiophene system contrasts with the dimethoxybenzyl-pyridine groups in flavoring agents, suggesting divergent metabolic pathways (e.g., furan ring oxidation vs. O-demethylation) .
- Unlike S336, the target compound lacks a pyridine ring, which is critical for umami receptor (hTAS1R1/hTAS1R3) activation .
Antimicrobial Oxalamides
GMC-series oxalamides () with isoindoline-dione groups exhibit antimicrobial activity:
Key Differences :
- The target compound’s thiophene and hydroxyethyl groups may enhance membrane permeability compared to GMC analogs’ chlorophenyl groups, but this remains speculative .
Coordination Polymers and Material Science
Asymmetric oxalamide ligands like H3obea () form 2D coordination polymers (e.g., {[Cu(obea)]₂Cu·CH₃OH·H₂O}ₙ). The target compound’s hydroxyethyl group could enable similar metal-binding flexibility, though its bulky furan-thiophene system might hinder extended framework formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
